Klyxumine A

Description

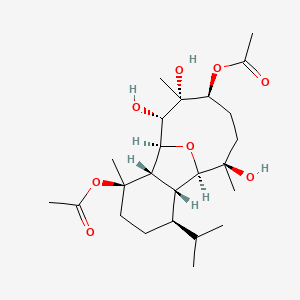

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H40O8 |

|---|---|

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[(1R,2R,3R,6R,7S,8S,9S,10S,11S,14R)-6-acetyloxy-9,10,14-trihydroxy-6,10,14-trimethyl-3-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-11-yl] acetate |

InChI |

InChI=1S/C24H40O8/c1-12(2)15-8-11-23(6,32-14(4)26)18-17(15)21-22(5,28)10-9-16(30-13(3)25)24(7,29)20(27)19(18)31-21/h12,15-21,27-29H,8-11H2,1-7H3/t15-,16+,17-,18+,19+,20+,21-,22-,23-,24-/m1/s1 |

InChI Key |

MXPJWUTXZSOEAT-ZGFFGHOOSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]([C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H]([C@@]([C@H]([C@H]2O3)O)(C)O)OC(=O)C)(C)O)(C)OC(=O)C |

Canonical SMILES |

CC(C)C1CCC(C2C1C3C(CCC(C(C(C2O3)O)(C)O)OC(=O)C)(C)O)(C)OC(=O)C |

Synonyms |

klyxumine A |

Origin of Product |

United States |

Isolation and Source Organism Studies of Klyxumine a

Discovery and Initial Isolation Protocols

Klyxumine A was first documented in 2005. It was isolated from the soft coral Klyxum flaccidum. This discovery was part of a broader study investigating eunicellin (B1253447) diterpenes from soft corals collected in Kenyan waters. vulcanchem.com

The initial isolation of this compound, like other natural products from marine organisms, involved sophisticated extraction and purification protocols. vulcanchem.com These processes typically include solvent extraction of the coral tissue, followed by various chromatographic techniques to separate and isolate individual compounds from the complex mixture of secondary metabolites present in marine organisms. vulcanchem.com Spectroscopic techniques, such as mass spectrometry (MS) and various nuclear magnetic resonance (NMR) methods (including COSY, HMQC, HMBC, and NOESY), were employed for the structure elucidation of this compound and related compounds. vulcanchem.com

Biogeographical Distribution of this compound Producing Organisms

The primary source organism identified for this compound is the soft coral Klyxum flaccidum. This organism was specifically reported as being collected from Kenyan waters. vulcanchem.com

Biogeography, the study of the geographical distribution of living things, helps in understanding the natural habitats and environmental factors influencing the presence of such organisms and the compounds they produce. libretexts.orgnih.gov While specific detailed biogeographical distribution studies solely focused on Klyxum flaccidum in relation to this compound production are not extensively documented in the provided search results, the initial discovery points to its presence in the marine ecosystems off the coast of Kenya. vulcanchem.com The distribution of marine organisms like soft corals is influenced by various factors including water temperature, depth, currents, and the availability of suitable substrates. libretexts.org

Cultivation and Large-Scale Isolation Methodologies

The development of sustainable sources for natural products like this compound is an important area of research. This can involve cultivating the source organism, Klyxum flaccidum, under controlled conditions. vulcanchem.com

Alternatively, biotechnological approaches, such as using engineered microorganisms for the production of this compound or its precursors, could be explored. vulcanchem.com These methods aim to provide a more reliable and potentially scalable supply of the compound compared to sole reliance on wild harvesting, which can be subject to environmental factors and sustainability concerns. While the provided information mentions these as potential research directions, detailed methodologies for the large-scale cultivation of Klyxum flaccidum specifically for this compound isolation or the biotechnological production of this compound are not elaborated upon in the search results.

Data Tables

Based on the provided information, a data table summarizing the discovery and source of this compound can be presented:

| Compound Name | Source Organism | Collection Location | Year of Discovery |

| This compound | Klyxum flaccidum | Kenyan waters | 2005 |

Detailed Research Findings

The primary detailed research finding regarding this compound from the provided context is its isolation and structural elucidation as a eunicellin diterpene from the soft coral Klyxum flaccidum. vulcanchem.comacs.org The structure was determined through comprehensive spectroscopic analysis, including MS and various NMR techniques. vulcanchem.com this compound was identified alongside other new compounds, including Klyxumine B and epoxycladines A-D, isolated from Klyxum flaccidum and Cladiella kashmani. vulcanchem.comacs.org

Advanced Structural Elucidation of Klyxumine a

Spectroscopic Methodologies for Absolute Configuration Determination

Spectroscopic methods play a pivotal role in the structural elucidation of complex natural products like Klyxumine A. While the definitive assignment of absolute configuration often involves techniques such as X-ray crystallography or ECD spectroscopy, NMR and MS provide essential data regarding connectivity, functional groups, and relative stereochemistry, which are prerequisites for determining the absolute configuration.

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly important in structural elucidation as it provides accurate mass measurements, often to several decimal places. This high accuracy allows for the determination of the elemental composition (molecular formula) of the compound and its fragments. HRMS was used in the structural elucidation of this compound. nih.gov By comparing the experimentally determined accurate mass of the molecular ion with theoretically calculated masses for various elemental compositions, the molecular formula of this compound can be established. Analysis of the fragmentation pattern in the mass spectrum can also provide structural information by indicating the presence of certain functional groups or substructures. While the search results confirm the use of MS, specific HRMS data (e.g., observed m/z, calculated m/z, proposed molecular formula) for this compound were not provided in the snippets.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) plays a crucial role in determining the fragmentation pattern of this compound, providing essential data about its substructures and connectivity. In MS/MS, precursor ions of the compound are selected and subjected to fragmentation, typically through collision-induced dissociation (CID) sepscience.comuva.nl. The resulting fragment ions are then mass-analyzed, producing a spectrum that reveals the masses of these fragments. Analyzing the mass differences between the precursor ion and the fragment ions, as well as the relationships between different fragment ions, allows researchers to deduce how the molecule breaks apart. This fragmentation behavior is characteristic of specific functional groups and structural motifs within the molecule libretexts.orgnih.gov. For complex diterpenes like this compound, MS/MS can help identify the presence and location of functional groups such as hydroxyls and acetate (B1210297) esters, and provide clues about the core carbon skeleton by observing characteristic losses of small molecules or specific ring cleavages mdpi.com. The use of different ionization techniques and collision energies can influence the fragmentation pathways, yielding complementary structural information uva.nloregonstate.edu.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for obtaining the definitive three-dimensional structure of a molecule in the solid state, provided that suitable crystals can be obtained nih.govwikipedia.org. By exposing a crystal of this compound to a beam of X-rays, a diffraction pattern is produced. This pattern is a result of the scattering of X-rays by the electrons in the molecule's atoms, and it contains information about the arrangement of atoms within the crystal lattice wikipedia.orglibretexts.org. Mathematical analysis of the angles and intensities of the diffracted spots allows for the calculation of an electron density map nih.gov. This map provides a three-dimensional image of the molecule, from which the positions of individual atoms, bond lengths, bond angles, and ultimately the complete molecular structure and conformation can be determined with high precision wikipedia.orglibretexts.org. For this compound, X-ray crystallography would be invaluable for confirming the connectivity established by other methods and, crucially, for unambiguously assigning the relative and absolute stereochemistry of its multiple chiral centers nih.govnih.gov. Growing high-quality crystals of complex natural products can often be a significant challenge nih.gov.

Chiroptical Methods for Stereochemistry (e.g., ECD, ORD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules like this compound nih.gov. These techniques measure the differential absorption (ECD) or differential refraction (ORD) of left and right circularly polarized light as it passes through a sample nih.gov. Chiral molecules interact differently with left and right circularly polarized light, and the resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around chiral centers. By comparing experimental ECD or ORD spectra with computationally simulated spectra for different possible stereoisomers, the absolute configuration of the molecule can be assigned nih.gov. This is particularly important for natural products with multiple stereocenters, where the number of possible stereoisomers can be very large. While NMR spectroscopy can often establish relative stereochemistry, chiroptical methods, especially when combined with computational chemistry, are powerful tools for determining the absolute configuration of each chiral center in this compound.

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry plays an increasingly vital role in the structural elucidation and confirmation of complex molecules like this compound uni-frankfurt.deschrodinger.com. Density Functional Theory (DFT) calculations, for instance, can be used to predict various spectroscopic parameters, such as NMR chemical shifts and ECD/ORD spectra, for proposed structures and their possible stereoisomers researchgate.netd-nb.info. By comparing these calculated parameters with experimental data, researchers can validate or refute proposed structures and assign stereochemistry researchgate.net. Computational methods can also be used to explore the conformational space of a flexible molecule, helping to understand how its three-dimensional structure might vary and how this variability could influence spectroscopic data nih.gov. Furthermore, computational approaches can assist in interpreting complex fragmentation patterns observed in mass spectrometry by predicting the relative stabilities of possible fragment ions libretexts.org. The integration of experimental data with computational predictions enhances the confidence in the final structural assignment of this compound.

Challenges and Innovations in this compound Structural Characterization

The structural characterization of this compound, like many complex natural products, presents several challenges. Obtaining sufficient quantities of the pure compound from its natural source can be difficult vulcanchem.com. The complexity of the molecule, with multiple fused rings and numerous chiral centers, leads to intricate and sometimes overlapping signals in NMR spectra, making complete assignment challenging researchgate.net. Furthermore, the potential for conformational flexibility can complicate the interpretation of spectroscopic data nih.gov.

Innovations in analytical techniques and computational methods are continuously addressing these challenges. Advances in high-resolution mass spectrometry and hyphenated techniques (e.g., LC-MS/MS) provide more detailed fragmentation data and enable the analysis of complex mixtures nih.govmdpi.com. The development of more sensitive NMR probes and pulse sequences allows for structural determination with smaller sample quantities. In the realm of X-ray crystallography, advances in crystallization techniques and brighter X-ray sources facilitate the analysis of challenging samples crelux.com. Computational chemistry is becoming increasingly sophisticated, with improved algorithms and computational power enabling more accurate predictions of spectroscopic properties and more efficient exploration of conformational and stereochemical possibilities uni-frankfurt.deschrodinger.comquantinuum.com. The integration of data from multiple techniques through computer-assisted structure elucidation (CASE) software is also streamlining the process and improving the reliability of structural assignments acdlabs.com. Despite these advances, the complete and unambiguous structural characterization of novel and complex natural products like this compound often still requires significant effort and expertise.

Biosynthetic Investigations of Klyxumine a

Proposed Biosynthetic Pathway Elucidation

Based on structural similarities to cembranoids, which are another common family of diterpenoids in marine organisms, proposed biosynthetic routes for eunicellanes often suggest a 2,11-cyclized cembranoid intermediate. nih.govoup.comresearchgate.net However, the biosynthesis of all eunicellanes proceeding via a cembrane (B156948) intermediate is not definitively established. nih.govoup.com

Recent discoveries have identified terpene synthases (TSs) responsible for producing the core 6/10-bicyclic eunicellane skeleton from GGPP. nih.govchemrxiv.org For instance, the bacterial TS Bnd4 has been shown to form the cis-fused eunicellane benditerpe-2,6,15-triene. nih.govchemrxiv.orgoup.com This bicyclic structure likely serves as a key intermediate in the biosynthesis of more complex eunicellanes like Klyxumine A. Subsequent steps would involve various enzymatic modifications, including oxidations, cyclizations, and acylations, to arrive at the final structure of this compound, which contains hydroxyl groups, acetate (B1210297) esters, and a tricyclic ring system. vulcanchem.com

Identification of Key Enzymatic Transformations

Key enzymatic transformations in eunicellane biosynthesis involve terpene synthases and cytochrome P450 enzymes. Terpene synthases are responsible for the initial cyclization of GGPP to form the characteristic eunicellane scaffold. researchgate.netnih.govchemrxiv.org Studies on bacterial eunicellane biosynthesis have characterized TSs like Bnd4 that catalyze this crucial step. nih.govchemrxiv.orgoup.com

Cytochrome P450 monooxygenases (P450s) are also implicated as key enzymes in the diversification and functionalization of the eunicellane core structure. nih.govchemrxiv.orgnih.gov These enzymes can catalyze various oxidative reactions, including hydroxylations and epoxidations, which introduce functional groups and contribute to the structural complexity observed in different eunicellane diterpenoids. nih.govchemrxiv.orgnih.gov For example, a P450 enzyme, AriF, has been shown to mediate the formation of a 6/7/5-tricyclic skeleton from a 6/10-bicyclic eunicellane substrate in Amycolatopsis arida. chemrxiv.org While the specific enzymes involved in the later stages of this compound biosynthesis are yet to be fully identified, it is highly probable that a suite of P450s and potentially other modifying enzymes (such as acyltransferases) are involved in tailoring the eunicellane scaffold.

Precursor Incorporation Studies for Biosynthetic Intermediates

While specific precursor incorporation studies for this compound are not detailed in the provided search results, this technique is a standard method for investigating biosynthetic pathways of natural products. By feeding isotopically labeled precursors, such as labeled GGPP or proposed intermediates, to the producing organism, researchers can track the incorporation of these labels into the final product. This allows for the identification of intermediates and confirmation of proposed steps in the biosynthetic pathway. Such studies would be invaluable in confirming the proposed role of the bicyclic eunicellane skeleton and identifying the sequence of subsequent modifications leading to this compound.

Genetic Basis of this compound Biosynthesis in Marine Organisms

The genetic basis of eunicellane biosynthesis in marine organisms, particularly soft corals, has been a subject of recent investigation. researchgate.netnih.gov Traditionally, there was uncertainty about whether the natural products isolated from marine invertebrates were produced by the host organism or their associated microbial symbionts. nih.govnih.govekb.eg However, recent discoveries have identified the first terpene synthases from octocorals, indicating that corals themselves possess the machinery for eunicellane production. researchgate.netnih.gov

Genome sequencing and bioinformatic analysis of coral genomes and associated microbial communities are crucial for identifying the biosynthetic gene clusters (BGCs) responsible for producing eunicellane diterpenoids. researchgate.netnih.govchemrxiv.orgnih.govscu.edu.aumdpi.com These BGCs are expected to contain genes encoding terpene synthases, cytochrome P450s, and other enzymes necessary for the complete biosynthetic pathway. researchgate.netnih.govchemrxiv.org The discovery of bacterial eunicellane BGCs, such as the bnd cluster in Streptomyces species, has provided valuable insights and tools for searching for related BGCs in other organisms, including corals. nih.govchemrxiv.orgoup.com Further genomic and transcriptomic studies on Klyxum flaccidum and related soft corals are needed to fully elucidate the genetic basis of this compound biosynthesis.

Comparative Biosynthesis with Related Eunicellin (B1253447) Diterpenes

This compound belongs to the family of eunicellin diterpenes, which share the characteristic 6/10-bicyclic eunicellane scaffold but exhibit diverse structural variations arising from different enzymatic modifications. nih.govresearchgate.netvulcanchem.com Comparative biosynthetic studies with other eunicellanes isolated from Klyxum species or other soft corals, such as klyxumine B or the epoxycladines, can provide insights into the specific enzymatic steps that lead to the unique structural features of this compound. nih.govacs.org

Variations in the configuration of the ring fusion, the presence and location of transannular ether bridges, and the patterns of oxidation and acylation contribute to the structural diversity within the eunicellane family. nih.govnih.gov By comparing the structures of different eunicellanes and analyzing the gene clusters and enzymes involved in their biosynthesis in different organisms, researchers can deduce the specific enzymatic transformations responsible for these variations. This comparative approach helps to build a more comprehensive understanding of the biosynthetic landscape of eunicellane diterpenoids and the evolutionary relationships between the pathways in different marine organisms.

Total Synthesis Strategies for Klyxumine a

Historical Context of Complex Natural Product Total Synthesis

The field of natural product total synthesis has a rich history spanning nearly 200 years. researchgate.net Initially, the focus was on proving the structures of natural products through synthesis. Over time, the objectives have evolved, and total synthesis now serves as a powerful tool for developing new synthetic methodologies, exploring chemical space, and providing access to complex molecules for biological evaluation. researchgate.net, acs.org Early syntheses often involved lengthy, linear routes, but advancements in reaction design, catalysis, and strategy have led to more convergent and efficient approaches. acs.org The structural complexity of target molecules has also increased significantly over the decades. researchgate.net The historical development of total synthesis has been marked by the introduction of important chemical transformations and strategies. organic-chemistry.org

Retrosynthetic Analysis of Klyxumine A

Retrosynthetic analysis is a key technique in planning the synthesis of complex organic molecules. wikipedia.org, youtube.com It involves working backward from the target molecule to simpler, commercially available starting materials by identifying key disconnections or transformations. wikipedia.org, youtube.com For this compound, a retrosynthetic analysis would involve breaking down its complex structure into smaller, more manageable fragments or precursors. This process considers potential synthetic reactions in reverse, aiming to simplify the molecular structure at each step. wikipedia.org The goal is to arrive at readily accessible starting materials through a series of plausible synthetic steps. wikipedia.org While specific details of this compound's retrosynthesis are not extensively detailed in the provided search results, the general principles of identifying disconnections that simplify the ring system and reduce the number of stereocenters would apply. wikipedia.org, youtube.com

Key Stereoselective and Stereocontrolled Steps in Total Synthesis

The synthesis of this compound, with its multiple chiral centers, necessitates highly stereoselective and stereocontrolled reactions to ensure the correct relative and absolute configurations are established. Stereoselective synthesis refers to reactions that preferentially form one stereoisomer over others. msu.edu This can be achieved through various methods, including the use of chiral reagents, catalysts, or auxiliaries, as well as exploiting inherent reaction properties or the influence of existing chiral centers in the substrate. msu.edu

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful strategy for introducing chirality into a molecule during synthesis. uclm.es It involves the use of a chiral catalyst to favor the formation of one enantiomer over the other from an achiral or racemic starting material. uclm.es This approach is highly efficient as a small amount of catalyst can control the stereochemistry of a large amount of product. uclm.es While specific examples of asymmetric catalysis applied directly to this compound synthesis are not detailed in the provided results, asymmetric catalytic reactions, such as asymmetric hydrogenation or aldol (B89426) reactions, are commonly employed in the total synthesis of complex natural products to establish key stereocenters with high enantioselectivity. ethz.ch, mdpi.com, uclm.es, researchgate.net

Cascade and Multi-Component Reactions

Cascade reactions (also known as tandem or domino reactions) and multi-component reactions (MCRs) are valuable strategies for efficiently constructing molecular complexity. organic-chemistry.org, wikipedia.org, kaskaden-reaktionen.de, mdpi.com, caltech.edu, 20.210.105, rsc.org, slideshare.net, rsc.org Cascade reactions involve a sequence of at least two consecutive reactions where the product of one reaction undergoes the next without isolation of intermediates or changing reaction conditions, leading to significant economies in time, labor, and resources. kaskaden-reaktionen.de, 20.210.105, rsc.org, slideshare.net MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates substantial portions of all components, offering high atom economy and convergence. organic-chemistry.org, wikipedia.org, mdpi.com, caltech.edu The application of cascade and multi-component reactions in the synthesis of complex natural products allows for the rapid assembly of intricate molecular frameworks. nih.gov, 20.210.105, rsc.org While specific cascade or multi-component reactions used in this compound synthesis are not explicitly mentioned, these strategies are broadly applicable to the construction of complex polycyclic structures and the introduction of chirality. nih.gov, researchgate.net, 20.210.105, rsc.org

Construction of the Unique Ring System of this compound

This compound is characterized by a complex tricyclic ring system. vulcanchem.com The construction of such unique and complex ring systems is a central challenge in total synthesis. Strategies for ring construction can involve various cyclization reactions, including intramolecular reactions, cycloadditions, or metal-catalyzed cyclizations. researchgate.net, rsc.org, organic-chemistry.org The specific ring system of this compound, described as a eunicellin (B1253447) diterpene with a characteristic bicyclo[9.3.0]tetradecane skeleton and additional cyclization, requires carefully designed strategies to form the correct ring sizes and fusions with appropriate stereochemistry. vulcanchem.com The provided information highlights the importance of constructing polycyclic skeletons in natural product synthesis. researchgate.net, rsc.org, rsc.org

Preclinical Biological Activity and Mechanistic Studies of Klyxumine a

In Vitro Antimicrobial Activity Profile

Research into the biological activities of marine natural products, including those from soft corals, has revealed a range of effects such as antimicrobial, antineoplastic, ichthyotoxic, cytotoxic, antiviral, and anti-inflammatory properties.

Efficacy Against Gram-Positive Bacterial Strains (e.g., S. aureus, MRSA)

While comprehensive data on Klyxumine A's efficacy against specific Gram-positive bacterial strains like Staphylococcus aureus (S. aureus) and Methicillin-Resistant Staphylococcus aureus (MRSA) is limited in the provided search results, one review mentions that a fraction from Dictyota species, likely containing this compound or a similar structure, showed only partial inhibition of tested Gram-positive and Gram-negative strains. S. aureus is a Gram-positive bacterium known to cause a wide variety of clinical diseases, and treatment can be challenging due to the emergence of multidrug-resistant strains like MRSA.

Mechanistic Investigations of Antibacterial Action

Detailed mechanistic investigations into the antibacterial action of this compound were not extensively described in the provided search results. However, one source suggests that this compound is believed to possess the same specificity in its antibacterial activity as 2,11-cyclized cembranoids. The mechanisms of action for antibacterial drugs generally involve targeting essential bacterial processes such as cell wall biosynthesis, protein synthesis, nucleic acid synthesis, or disrupting cell membranes.

In Vitro Cytotoxicity and Antiproliferative Effects in Cell Lines

Cellular Targets and Pathways Affected by this compound (e.g., DNA synthesis, cell cycle)

Specific cellular targets and pathways affected by this compound, such as its influence on DNA synthesis or the cell cycle, were not detailed in the provided search results. General mechanisms by which compounds can exert antiproliferative effects include the induction of cell cycle arrest and the modulation of pathways involved in cell growth and division. The cell cycle is a tightly regulated process involving a series of events that lead to cell division, and its progression is controlled by regulatory molecules like cyclins and cyclin-dependent kinases (CDKs). DNA synthesis (replication) is a critical phase of the cell cycle, and disruptions to this process can activate checkpoints that delay cell cycle progression.

Induction of Apoptosis and Cell Death Mechanisms

The induction of apoptosis and specific cell death mechanisms by this compound were not described in the provided search results. Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes, and it plays a crucial role in tissue homeostasis and the elimination of damaged or unnecessary cells. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell.

Enzyme Modulation and Inhibition Studies

Specific studies investigating the enzyme modulation or inhibition potential of this compound were not found in the provided search results. Enzyme inhibition studies are important for understanding the potential pharmacological effects and mechanisms of action of a compound, as many drugs exert their effects by modulating enzyme activity. These studies can assess the ability of a compound to inhibit specific enzymes, such as drug-metabolizing enzymes like cytochrome P450 (CYP450) enzymes or other enzymes involved in various biological pathways.

Investigation of Other Preclinical Biological Effects (e.g., anti-inflammatory, antioxidant potential in relevant models)

This section would typically detail research conducted to evaluate this compound's biological activities beyond its primary area of investigation. Preclinical studies often explore a compound's potential anti-inflammatory and antioxidant properties, among others, using various in vitro and in vivo models.

Anti-inflammatory Potential: Investigations into anti-inflammatory effects would involve assessing this compound's ability to modulate inflammatory pathways and mediators. This could include studies using cell-based assays measuring the release of pro-inflammatory cytokines (such as TNF-α, IL-1β, IL-6), chemokines, and other inflammatory markers from immune cells stimulated by inflammatory agents. In vivo models of inflammation, such as carrageenan-induced paw edema or models of inflammatory bowel disease, could be employed to evaluate the compound's efficacy in reducing swelling, immune cell infiltration, and tissue damage. Mechanistic studies in this area would aim to identify the specific molecular targets or pathways through which this compound exerts its anti-inflammatory effects, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulation of NF-κB signaling pathways mdpi.com.

Antioxidant Potential: Evaluation of antioxidant potential involves assessing a compound's ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), or to enhance the endogenous antioxidant defense systems. In vitro assays, such as DPPH radical scavenging, ABTS radical scavenging, or cellular antioxidant activity assays, are commonly used to measure direct antioxidant capacity. unipa.itnih.gov Studies in cellular or animal models exposed to oxidative stress inducers would provide insight into the compound's protective effects against oxidative damage to lipids, proteins, and DNA. unipa.it Mechanistic investigations would explore how this compound interacts with free radicals or influences the activity and expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or modulates the Nrf2 pathway. nih.gov

Other Potential Effects: Depending on the initial observations or structural characteristics of this compound, preclinical studies might also investigate other biological effects, such as effects on cell proliferation, migration, or apoptosis in various cell lines, or potential effects on specific enzyme activities or receptor binding.

As specific data for this compound in these areas was not found in the conducted searches, a detailed presentation of research findings or data tables is not possible in this section.

Molecular Docking and Computational Modeling of this compound-Target Interactions

Molecular docking and computational modeling are valuable tools in preclinical research used to predict the binding affinity and interaction modes of a small molecule, like this compound (the ligand), with a biological target, typically a protein (the receptor). jscimedcentral.comjournalirjpac.comwustl.edu These in silico methods provide insights into the potential molecular targets of a compound and the key interactions driving the binding event. orientjchem.org

The process generally involves:

Ligand and Receptor Preparation: Obtaining or generating the 3D structures of this compound and the target protein.

Docking Simulation: Using algorithms to predict possible binding poses (conformations and orientations) of this compound within the binding site of the target protein. wustl.edu

Scoring and Analysis: Evaluating the predicted poses using scoring functions that estimate the binding affinity and stability of the complex. jscimedcentral.comwustl.edu Analysis of the top-ranked poses provides details about the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the spatial arrangement of the ligand within the binding site. orientjchem.org

Computational modeling can also extend to molecular dynamics simulations, which provide a more dynamic view of the interaction over time, accounting for the flexibility of both the ligand and the protein. wustl.edumdpi.com These studies can help to understand the stability of the complex and conformational changes upon binding.

The application of molecular docking and computational modeling to this compound would aim to:

Identify potential protein targets based on its predicted binding to a panel of relevant proteins.

Elucidate the likely binding mode and key interactions with a known or hypothesized target protein, providing a molecular basis for its observed biological effects.

Guide the design of further experimental studies to validate predicted interactions and confirm biological targets.

Without specific studies on this compound's molecular docking and computational modeling available in the search results, a presentation of specific predicted binding affinities, interaction diagrams, or detailed computational findings for this compound is not possible in this section.

Structure Activity Relationship Sar Studies of Klyxumine a and Its Analogues

Design and Synthesis of Klyxumine A Derivatives

The design and synthesis of derivatives are crucial steps in SAR studies. This process involves creating a series of compounds structurally related to the parent compound, this compound, with specific modifications at different positions or functional groups. These modifications are strategically planned to probe the impact of various structural features on biological activity. Common synthetic strategies for generating derivatives include chemical transformations of functional groups, addition or removal of substituents, and alterations to the core skeletal structure. Although specific details on the synthesis of this compound derivatives for SAR purposes are not provided in the search results, the general approach would involve targeted chemical synthesis to produce a library of analogues, each differing from this compound by a defined structural change.

Correlating Structural Modifications with Biological Potency

A core aspect of SAR is correlating the observed changes in biological potency with the specific structural modifications made to the parent compound. This involves testing the biological activity of each synthesized derivative and comparing it to the activity of this compound. By analyzing trends in activity across the series of analogues, researchers can deduce which parts of the molecule are essential for activity, which modifications enhance potency, and which are detrimental. For example, if a specific functional group is removed or altered, and the activity is lost or significantly reduced, it suggests that functional group is important for the biological effect. Conversely, if a modification leads to increased potency, it indicates that the change is favorable for interaction with the biological target. While the search results mention the isolation of this compound and its classification nih.gov, and that Klyxumine B analogs could be studied for SAR, specific data correlating structural changes in this compound derivatives with quantitative measures of biological potency (e.g., IC50 values) are not available in the provided snippets.

Identification of Pharmacophoric Elements for Specific Activities

Pharmacophoric elements are the key molecular features (such as hydrogen bond donors/acceptors, hydrophobic centers, and charged regions) and their spatial arrangement that are necessary for a molecule to exert a specific biological activity. Identifying these elements is a critical outcome of SAR studies. By examining the structures of active this compound derivatives and comparing them to inactive or less active ones, researchers can build a model of the pharmacophore. This model represents the essential features that must be present and correctly oriented for effective binding to a biological target and eliciting a response. Although the search results discuss the concept of pharmacophores, and mention the isolation and structure elucidation of this compound nih.gov, there is no specific information provided about pharmacophoric elements that have been identified for this compound's biological activities.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its biological activity. Different stereoisomers of a compound can interact differently with biological targets, leading to variations in potency, efficacy, and even safety profiles. SAR studies often investigate the effect of stereochemical variations by synthesizing and testing diastereomers or enantiomers of the parent compound. The search results mention that this compound is believed to have the same stereochemical configuration at C-11 as another compound with comparable activity, suggesting that the stereochemistry at this position is relevant to its biological effect. However, detailed SAR studies specifically exploring the impact of different stereocenters within the this compound structure on its activity are not provided in the search results.

Potential Applications and Future Research Directions

Klyxumine A as a Chemical Probe for Biological Research

Chemical probes are instrumental tools in chemical biology, designed to interact with or perturb biological systems to elucidate molecular mechanisms and pathways. They are crucial for dissecting molecular activities, identifying relevant cell types, and understanding disease mechanisms. While the concept of chemical probes is well-established and their application spans various areas of biological inquiry, including studying enzyme catalytic activity, protein function, and cellular processes, the available research does not explicitly detail the use of this compound specifically as a chemical probe. Future research could explore the potential of this compound or its synthetic derivatives as chemical probes to investigate specific biological targets or pathways, given its natural product origin and potential for bioactivity.

Exploration of this compound as a Lead Compound for Preclinical Development

Natural products frequently serve as starting points, or lead compounds, in the drug discovery and development pipeline due to their diverse structures and biological activities. The process involves identifying compounds with potential therapeutic effects ("hit identification"), refining these hits, optimizing their properties ("lead optimization"), and conducting rigorous testing in experimental models during preclinical development to assess safety and activity before potential human trials. This compound is believed to possess a biological activity that has generated interest, a key characteristic for a potential lead compound. Research into Klyxumine B, a related eunicellin (B1253447) diterpene also isolated from Klyxum flaccidum, suggests future research directions including comprehensive biological activity screening to identify potential therapeutic applications and structure-activity relationship studies, which could involve the synthesis of analogs. Given the structural similarities between this compound and B, similar avenues of exploration for this compound as a lead compound for preclinical development are conceivable, focusing on identifying specific bioactivities and optimizing its properties.

Advancements in Biosynthetic Engineering for this compound Production

The production of natural products like this compound from their original marine sources can be challenging due to factors such as limited availability of the source organism and environmental concerns. Biosynthetic engineering offers alternative strategies for sustainable production. This field involves manipulating biological systems, such as microorganisms, to produce complex molecules. For Klyxumine B, future research directions include developing sustainable sources, such as cultivating the source organism under controlled conditions or utilizing biotechnological approaches like engineered microorganisms for the production of the compound or its precursors. These advancements in biosynthetic engineering hold potential for application to this compound, offering pathways for more efficient and scalable production compared to isolation from wild-collected soft corals.

New Analytical Methodologies for this compound Detection and Quantification in Complex Mixtures

Accurate and sensitive analytical methodologies are essential for the detection, quantification, and study of natural products in various matrices, including biological samples and complex extracts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of chemical compounds. Validation of analytical methods is crucial to ensure their reliability, involving parameters such as specificity, linearity, detection limit (LOD), and quantitation limit (LOQ). This compound's structure was determined using spectroscopic methods nih.gov, and it has been detected using techniques like HPLC-HRMS in studies investigating marine organisms. While these standard techniques are applicable, the development of new or highly specialized analytical methodologies specifically optimized for the detection and quantification of this compound in complex biological or environmental matrices was not detailed in the available information. Quantitative NMR (qHNMR) has also shown potential as an analytical tool for the simultaneous identification and quantification of natural products in complex biological matrices. Future work could focus on developing more sensitive, specific, and efficient analytical methods tailored for this compound, particularly for its detection and quantification at low concentrations in complex biological samples during preclinical studies or ecological investigations.

Q & A

Q. What experimental methods are most effective for elucidating the structural properties of Klyxumine A?

To determine the structure of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, MS, and FTIR) and X-ray crystallography. NMR analysis is critical for identifying functional groups and stereochemistry, while X-ray crystallography provides definitive confirmation of the molecular arrangement. Cross-validation with computational modeling (e.g., DFT calculations) can resolve ambiguities in spectral data. Ensure purity via HPLC (>95%) before structural analysis to avoid misinterpretation .

Q. How can researchers optimize the isolation and purification of this compound from its natural source?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (e.g., column chromatography, TLC, or HPLC). Fractionation guided by bioactivity assays ensures retention of functional integrity. Purity validation should include spectroscopic consistency, melting point analysis, and comparative retention times against known standards. Document solvent ratios and column pressures to ensure reproducibility .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Cell-based assays (e.g., cytotoxicity via MTT or resazurin assays) and enzyme inhibition studies (e.g., fluorescence-based kinetic assays) are foundational. Include positive and negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects) to validate results. Dose-response curves (IC₅₀/EC₅₀ values) should be generated with triplicate measurements to assess potency and selectivity .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Systematically compare experimental variables:

- Biological models : Differences in cell lines or animal strains may alter responses.

- Dosage regimes : Variations in concentration ranges or exposure times.

- Compound stability : Degradation under storage or assay conditions (validate via stability studies). Use meta-analysis frameworks (e.g., PRISMA guidelines) to identify trends and outliers. Replicate conflicting studies under standardized protocols .

Q. What strategies improve the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

Optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) methodologies. Green chemistry approaches (e.g., microwave-assisted synthesis) can enhance efficiency. Characterize intermediates via LC-MS to track byproducts. Prioritize analogs with <10% deviation in predicted vs. observed yields for SAR validation .

Q. How can researchers design experiments to evaluate synergistic effects between this compound and existing therapeutics?

Use combination index (CI) models (e.g., Chou-Talalay method) in checkerboard assays. Measure synergy at multiple dose ratios and validate with isobolographic analysis. Incorporate omics data (e.g., transcriptomics) to identify pathways modulated by the combination. Include pharmacokinetic compatibility studies to rule out antagonistic interactions .

Q. What computational tools are effective for predicting this compound’s molecular targets?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference results with databases like ChEMBL or PubChem to prioritize high-confidence targets .

Methodological and Analytical Questions

Q. How should researchers integrate multi-omics data to explore this compound’s mechanism of action?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., random forest) to identify biomarker clusters. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing in relevant pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate LD₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for time-dependent variability. Report confidence intervals and effect sizes to ensure robustness .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. Obtain institutional ethics approvals (IACUC/IBC) and disclose conflicts of interest. Share raw data via repositories like Zenodo to enhance transparency. Cite prior studies comprehensively to avoid redundant experimentation .

Reproducibility and Validation

Q. What steps are critical for reproducing this compound’s reported pharmacological effects?

- Protocol replication : Use identical cell lines, reagents, and equipment (e.g., same microplate reader model).

- Data transparency : Request raw datasets or supplementary materials from original authors.

- Independent validation : Collaborate with third-party labs to eliminate institutional bias.

Document deviations in lab notebooks and publish negative results to counter publication bias .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

Re-parameterize models using experimental data (e.g., binding constants from ITC). Assess force field accuracy in simulations and adjust solvent parameters. Use ensemble docking to account for protein flexibility. If discrepancies persist, conduct mutagenesis studies to validate target interactions .

Cross-Disciplinary Considerations

Q. What interdisciplinary frameworks enhance this compound’s translational research potential?

Integrate medicinal chemistry (analog design), pharmacology (PK/PD modeling), and bioinformatics (network pharmacology) through collaborative workflows. Use platforms like NIH’s NCATS toolkit for translational feasibility assessments. Engage regulatory experts early to align with FDA/EMA guidelines for preclinical data .

Q. How can researchers leverage open-source tools to crowdsource this compound data analysis?

Deploy platforms like Galaxy for reproducible bioinformatics pipelines. Contribute to community databases (e.g., ChemRxiv) for prepublication data sharing. Use GitHub for version-controlled code sharing (e.g., Python scripts for SAR analysis). Participate in hackathons to crowdsource novel analytical approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.